1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid

Description

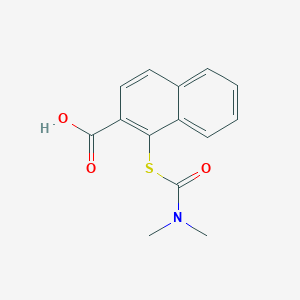

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid is a naphthalene derivative featuring a dimethylcarbamoylsulfanyl group at the 1-position and a carboxylic acid group at the 2-position. This compound combines a sulfur-containing carbamate moiety with the aromatic and acidic properties of naphthalene-2-carboxylic acid.

Properties

IUPAC Name |

1-(dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-15(2)14(18)19-12-10-6-4-3-5-9(10)7-8-11(12)13(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYGICDLBCIYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=C(C=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with dimethylcarbamoyl chloride and sulfur-containing reagents. One common method includes the use of iron catalysts to facilitate the reaction between naphthalene, carbon tetrachloride, and alcohols . The reaction conditions often involve elevated temperatures and specific molar ratios of reactants to optimize yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the naphthalene ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products

Oxidation: Carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Halogenated or organometallic derivatives.

Scientific Research Applications

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the dimethylcarbamoylsulfanyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways or chemical reactions, depending on the context of its application.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key distinguishing feature is the dimethylcarbamoylsulfanyl group , a thioamide derivative that introduces steric bulk and moderate polarity. Comparisons with related naphthalene derivatives include:

Naphthalene-2-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide (12h)

- Substituents: Bromo-acetyl group on the phenylamide at the 2-position.

- Relevance: The bromo-acetyl group enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions. This contrasts with the thioamide group in the target compound, which may exhibit nucleophilic or metal-binding behavior .

3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)naphthalene-2-carboxylic acid (CAS 3737-95-9)

Agfa-Labs Compound AKU4346

- Substituents: Methoxy-ethylcarbamoyl and long alkyl chains.

- Relevance: Bulky substituents reduce solubility in aqueous media but enhance lipid compatibility, suggesting applications in surfactants or specialty polymers. The target compound’s smaller carbamoylsulfanyl group may offer better bioavailability .

Physicochemical Properties

| Compound | Melting Point | Solubility | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Moderate (polar org. solvents) | Dimethylcarbamoylsulfanyl, COOH |

| 3-Hydroxy-4-(...azo)naphthalene-2-carboxylic acid | 300°C | High (aqueous) | Sulfonic acid, azo, COOH |

| Naphthalene-2-carboxylic acid methyl ester | Not reported | Low (non-polar) | COOCH₃ |

| Agfa-Labs AKU4346 | Not reported | Low (non-polar) | Long alkyl, methoxy-ethylcarbamoyl |

- Melting Points : Sulfonated derivatives (e.g., CAS 3737-95-9) exhibit high melting points due to ionic interactions, while alkylated analogs (Agfa-Labs) likely have lower values .

- Solubility: The target compound’s solubility is expected to lie between polar sulfonated derivatives and non-polar alkylated compounds.

Research Findings and Gaps

- Synthetic Feasibility : High-purity synthesis methods for brominated analogs (97% yield) suggest robust protocols could be adapted for the target compound .

- Contradictions : Sulfonated derivatives excel in aqueous applications, but the target compound’s moderate polarity may limit such uses unless modified .

Biological Activity

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid is a naphthalene derivative with potential therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a dimethylcarbamoylsulfanyl group and a carboxylic acid moiety. This unique structure may contribute to its biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Mycobacterium tuberculosis , showing promising results in inhibiting bacterial growth. The mechanism involves disruption of the bacterial cell wall synthesis, leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the activity of specific kinases involved in cancer cell proliferation. For instance, it targets VEGFR-2 , a receptor associated with angiogenesis in tumors, thus potentially reducing tumor growth and metastasis. In vitro studies have shown that it can induce apoptosis in cancer cells, further supporting its role as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Wall Synthesis Inhibition : The compound disrupts the synthesis pathways in bacteria, particularly affecting peptidoglycan layers.

- Kinase Inhibition : By inhibiting VEGFR-2, the compound prevents angiogenesis, which is crucial for tumor growth.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimycobacterial Activity

A study published in 2024 demonstrated that this compound significantly inhibited the growth of Mycobacterium tuberculosis with an IC50 value of 15 µM. The study highlighted the compound's potential as a lead candidate for developing new antimycobacterial agents.

Study 2: Anticancer Efficacy

In another investigation focused on various cancer cell lines, this compound exhibited a dose-dependent inhibition of cell proliferation. The IC50 values ranged from 10 to 25 µM across different cancer types, indicating its broad-spectrum anticancer activity. The study also reported that the compound effectively induced apoptosis in treated cells, evidenced by increased caspase activity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.